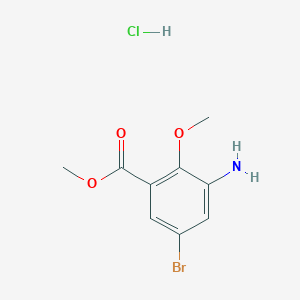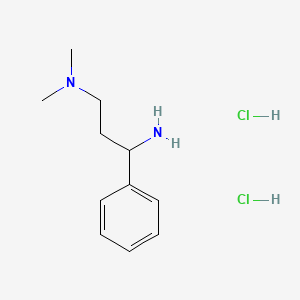
3-Dimethylamino-1-phenyl-propanamine dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Summary of the Application
3-Dimethylamino-1-arylpropenones are used to create novel disperse dyes for dyeing polyester fabrics . These dyes are synthesized by reacting para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal .
Methods of Application or Experimental Procedures
The process of creating these new disperse dyes involves reacting enaminone derivatives with phenyldiazonium salt . The resulting dyes, 5a and 5b, are then used to dye polyester materials at 2% shade, either with or without using carriers, at different dyeing temperatures (70, 90, and 100 °C) .
Results or Outcomes
The colors’ resistance to light, rubbing, perspiration, and washing fastness was assessed . In an effort to show the additional value of these dyes, the expected biological activity of the synthetic dyes against fungus, yeast, and Gram-positive and Gram-negative bacteria was also assessed . Furthermore, zinc oxide nanoparticles were applied for polyester fabrics treatment to impact them a self-cleaning quality, increase their light fastness, enhance their antibacterial efficacy, and enhance UV protection .
Application in Anti-Inflammatory Activity
Summary of the Application
N, N′-bis(3-dimethylamino-1-phenyl-propylidene) hydrazine dihydrochloride, also known as D1, has been studied for its anti-inflammatory activity .
Methods of Application or Experimental Procedures
The anti-inflammatory effect of D1 was investigated on carrageenan-induced edema . In addition, its effect on hyaluronidase-induced vascular permeability was also tested .
Results or Outcomes
D1 inhibited carrageenan-induced inflammation by 40, 20, and 10% at 50, 100, and 200mg kg−1 doses after 1 hour .
Application in Organic Synthesis
Summary of the Application
3-(Dimethylamino)-1-propylamine is widely used to functionalize various pharmacologically active medicinally important compounds .
Methods of Application or Experimental Procedures
This compound is used in the preparation of dimethylaminopropylamine surfactants .
Results or Outcomes
These surfactants exhibit biological activity against Gram-positive and negative bacteria and fungi .
Application in Anti-Inflammatory Activity
Summary of the Application
N, N′-bis(3-dimethylamino-1-phenyl-propylidene) hydrazine dihydrochloride, also known as D1, has been studied for its anti-inflammatory activity .
Methods of Application or Experimental Procedures
The anti-inflammatory effect of D1 was investigated on carrageenan-induced edema . In addition, its effect on hyaluronidase-induced vascular permeability was also tested .
Results or Outcomes
D1 inhibited carrageenan-induced inflammation by 40, 20, and 10% at 50, 100, and 200mg kg−1 doses after 1 hour .
Application in Organic Synthesis
Summary of the Application
3-(Dimethylamino)-1-propylamine is widely used to functionalize various pharmacologically active medicinally important compounds .
Methods of Application or Experimental Procedures
This compound is used in the preparation of dimethylaminopropylamine surfactants .
Results or Outcomes
These surfactants exhibit biological activity against Gram-positive and negative bacteria and fungi .
Safety And Hazards
Propriétés
IUPAC Name |
N',N'-dimethyl-1-phenylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-13(2)9-8-11(12)10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKCIFSNAHRFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylamino-1-phenyl-propanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



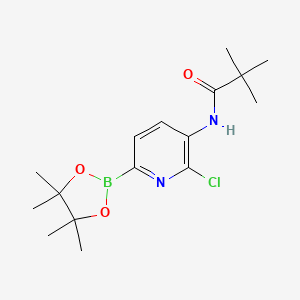
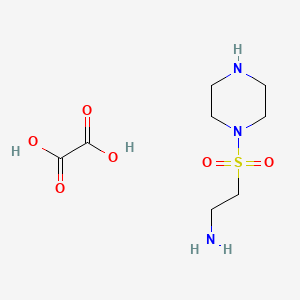
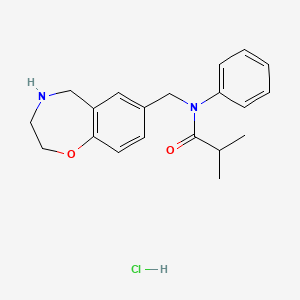
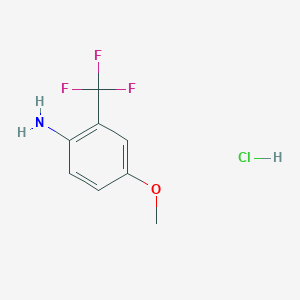
![[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421027.png)
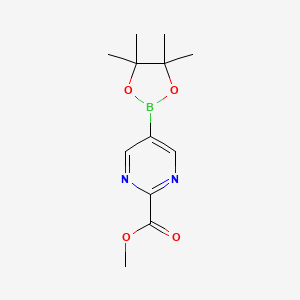
![[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1421029.png)
![4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B1421030.png)
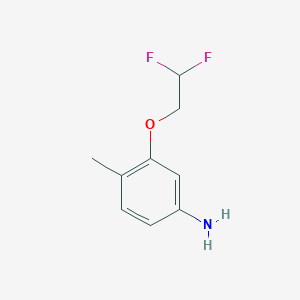
![[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421034.png)
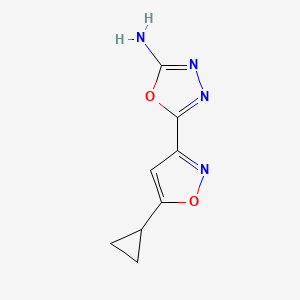
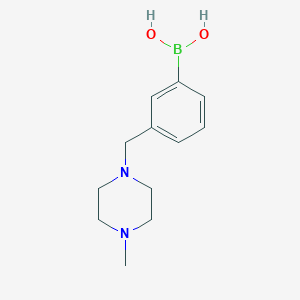
![1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid](/img/structure/B1421039.png)
